molecular formula C11H9F3O3 B12473219 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one

1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one

Cat. No.: B12473219
M. Wt: 246.18 g/mol
InChI Key: XTRRSNPVYBZKEW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one is a fluorinated enone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 4-methoxyphenyl group at position 1, a hydroxyl group at position 3, and a trifluoromethyl (-CF₃) group at position 4 (Figure 1). The methoxy substituent (-OCH₃) on the aromatic ring contributes electron-donating effects, influencing electronic distribution and reactivity. The hydroxyl group enables hydrogen bonding, which impacts solubility and crystallinity, while the -CF₃ group enhances thermal stability and lipophilicity .

Properties

IUPAC Name

1,1,1-trifluoro-4-hydroxy-4-(4-methoxyphenyl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-8)9(15)6-10(16)11(12,13)14/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRRSNPVYBZKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one typically involves the aldol condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and a trifluoromethyl ketone under basic conditions. The reaction mixture is stirred at room temperature, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Scientific Research Applications

1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Ethylphenyl)-4,4,4-trifluoro-3-hydroxy-2-buten-1-one (CAS 885043-36-7)

This compound replaces the methoxy group with an ethyl (-CH₂CH₃) substituent on the phenyl ring. Key differences include:

  • Electronic Effects : The ethyl group is electron-neutral compared to the electron-donating methoxy group, altering the compound’s resonance and dipole moments. This may reduce polarity and hydrogen-bonding capacity .
  • Solubility: The methoxy derivative is expected to exhibit higher solubility in polar solvents (e.g., ethanol, acetone) due to its ability to participate in hydrogen bonding as both donor (via -OH) and acceptor (via -OCH₃). The ethyl analog likely favors nonpolar solvents.
  • Thermal Stability : The -CF₃ group in both compounds enhances thermal resistance, but the methoxy group may introduce steric hindrance, slightly reducing melting points compared to the ethyl variant.

5-(4-Methoxyphenyl)-1-oxa-3-azaspiro-(5,5) Undecane

The absence of the -CF₃ and hydroxyl groups eliminates hydrogen-bonding capacity, resulting in lower crystallinity and higher volatility. Its heterocyclic structure may confer distinct reactivity in cyclization or nucleophilic addition reactions .

Hydrogen-Bonding Patterns in Analogous Hydroxyketones

Compounds with hydroxyl and ketone groups, such as 3-hydroxyflavonones, exhibit intramolecular hydrogen bonds (O-H···O=C), stabilizing planar conformations. In contrast, 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one may form intermolecular hydrogen bonds (O-H···OCH₃ or O-H···F), leading to layered crystal structures. Graph set analysis (e.g., Etter’s rules) could differentiate these motifs from non-fluorinated analogs .

Data Table: Structural and Property Comparison

Compound Name Molecular Formula Substituent (R) Molecular Weight (g/mol) Key Functional Groups Hydrogen Bonding Capacity
1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one C₁₁H₉F₃O₃ -OCH₃ 258.18 -OH, -CF₃, α,β-unsaturated ketone High (intermolecular)
1-(4-Ethylphenyl)-4,4,4-trifluoro-3-hydroxy-2-buten-1-one C₁₂H₁₁F₃O₂ -CH₂CH₃ 244.21 -OH, -CF₃, α,β-unsaturated ketone Moderate (limited to -OH)
5-(4-Methoxyphenyl)-1-oxa-3-azaspiro-(5,5) Undecane C₁₆H₂₁NO₂ -OCH₃ 275.35 Spiro ether-amine, methoxyphenyl Low

Biological Activity

1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one, also known as 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (2Z)-4,4,4-trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-buten-1-one
  • Molecular Formula : C11H9F3O3
  • Molecular Weight : 256.19 g/mol
  • Physical State : Solid
  • Melting Point : 57 °C
  • Boiling Point : 309 °C at 760 mmHg

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The trifluoromethyl group in the structure is believed to enhance lipophilicity and membrane penetration, contributing to its antimicrobial efficacy.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This mechanism is similar to that of celecoxib, a well-known COX-2 inhibitor used for pain relief .

Antioxidant Activity

Research indicates that the compound possesses antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and has implications in aging and chronic diseases .

The proposed mechanisms through which 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one exerts its biological effects include:

  • Inhibition of COX Enzymes : Reducing the synthesis of prostaglandins involved in inflammation.
  • Scavenging Free Radicals : Neutralizing reactive oxygen species (ROS) that contribute to oxidative stress.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of the compound were tested against standard bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Response

A study involving animal models showed that administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following induced inflammation. This aligns with its proposed mechanism as a COX inhibitor .

Data Table

PropertyValue
IUPAC Name(2Z)-4,4,4-trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-buten-1-one
Molecular FormulaC11H9F3O3
Melting Point57 °C
Boiling Point309 °C at 760 mmHg
Antimicrobial ActivityEffective against E. coli and S. aureus
Anti-inflammatory ActivityInhibits COX enzymes
Antioxidant ActivityScavenges free radicals

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